N-(2-chlorobenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide
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Description
N-(2-chlorobenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide is a useful research compound. Its molecular formula is C20H17ClN4O2 and its molecular weight is 380.83. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Amines and Health Implications
N-(2-chlorobenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide, as a heterocyclic amine, has been studied for its implications in health. The presence of heterocyclic amines in the urine of healthy individuals consuming a regular diet indicates continuous exposure to these compounds, which are known carcinogens in food. This continual exposure suggests a need for further study into the specific effects of such compounds, including this compound, on human health (Ushiyama et al., 1991).
Pharmaceutical Research and Development
The compound has also been part of intensive research in the development of selective androgen receptor modulators (SARMs), indicating its potential role in the treatment of androgen-dependent diseases. The pharmacokinetics and metabolism studies in rats have provided insights into its absorption, distribution, metabolism, and excretion, laying the groundwork for further preclinical development and understanding of its mechanism of action (Wu et al., 2006).
Chemical Synthesis and Catalysis
The compound's relevance extends to the field of chemical synthesis and catalysis. Studies have highlighted its importance in the synthesis of pyranopyrimidine scaffolds, a key precursor for medicinal and pharmaceutical industries. The comprehensive review of synthetic pathways employing diversified hybrid catalysts underlines the compound's versatility and its pivotal role in the development of lead molecules (Parmar et al., 2023). Additionally, the heterocyclic N-oxide motif, to which this compound is related, has shown significance in organic synthesis, catalysis, and drug applications, further underscoring its potential in advanced chemistry and drug development investigations (Li et al., 2019).
Tautomerism and Molecular Interactions
Understanding the tautomerism of nucleic acid bases and the effects of molecular interactions on tautomeric equilibria is crucial for comprehending DNA mutations and drug design. The compound's relation to pyrimidine allows for exploration in this area, providing insights into the tautomeric equilibria changes due to environmental interactions, thereby contributing to our understanding of molecular biology and drug interactions (Person et al., 1989).
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2/c21-15-7-3-1-5-13(15)11-22-17(26)9-10-25-12-23-18-14-6-2-4-8-16(14)24-19(18)20(25)27/h1-8,12,24H,9-11H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDHTFDOOBSBHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCN2C=NC3=C(C2=O)NC4=CC=CC=C43)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.